molecular formula C16H10F3N3O4S B10961500 3-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-sulfanylquinazolin-4(3H)-one

3-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10961500
M. Wt: 397.3 g/mol
InChI Key: FEUOUEZNSMYBNY-UHFFFAOYSA-N
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Description

3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound characterized by its unique structural features, including a nitro group, a trifluoroethoxy group, and a quinazolinone core

Preparation Methods

The synthesis of 3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Trifluoroethoxylation: Substitution reaction to introduce the trifluoroethoxy group.

    Formation of Quinazolinone Core: Cyclization reactions to form the quinazolinone structure.

    Sulfur Introduction: Incorporation of the sulfur atom into the quinazolinone core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The nitro group and trifluoroethoxy group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:

    3-Nitro-5-(2,2,2-trifluoroethoxy)phenyl derivatives: These compounds share similar structural features but differ in their functional groups and biological activities.

    Quinazolinone derivatives: Compounds with a quinazolinone core but different substituents, which may exhibit different chemical and biological properties.

The uniqueness of 3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H10F3N3O4S

Molecular Weight

397.3 g/mol

IUPAC Name

3-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H10F3N3O4S/c17-16(18,19)8-26-11-6-9(5-10(7-11)22(24)25)21-14(23)12-3-1-2-4-13(12)20-15(21)27/h1-7H,8H2,(H,20,27)

InChI Key

FEUOUEZNSMYBNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC(=C3)OCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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